

In-Depth Technical Guide: CAY10410 (CAS 596104-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CAY10410	
Cat. No.:	B593418	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10410, with CAS number 596104-94-8, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARy) agonist. It is an analog of 15-deoxy-Δ¹²,¹⁴-prostaglandin J² (15d-PGJ²) with a modified chemical structure, specifically 9,10-dihydro-15-deoxy-Δ¹²,¹⁴-PGJ². This modification is intended to confer resistance to metabolic degradation while retaining PPARy ligand activity. **CAY10410** has demonstrated the ability to activate PPARy in various cell types, including human B cells, without inducing cytotoxicity, making it a valuable tool for studying the therapeutic potential of PPARy activation in metabolic diseases and certain cancers. This guide provides a comprehensive overview of the technical information available for **CAY10410**, including its chemical and physical properties, biological activity, and a detailed examination of the PPARy signaling pathway it modulates. While specific experimental protocols for its synthesis and quantitative biological assays are not readily available in the public domain, this guide outlines established methodologies for similar compounds that can be adapted for **CAY10410**.

Chemical and Physical Properties

CAY10410 is a synthetic prostanoid with a well-defined chemical structure. Its properties are summarized in the table below.



Property	Value	
CAS Number	596104-94-8	
Synonyms	11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, 9,10-dihydro-15-deoxy- Δ^{12} ,14-prostaglandin J ₂	
Molecular Formula	С20Н30О3	
Molecular Weight	318.5 g/mol	
Appearance	Solid	
Purity	≥98%	
Solubility	Soluble in DMF (100 mg/ml), DMSO (20 mg/ml), and Ethanol (75 mg/ml). Sparingly soluble in PBS (pH 7.2, 2.7 mg/ml).	
Storage	Store at -20°C for long-term stability.	

Biological Activity

CAY10410 is a potent agonist of PPARy, a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. Upon activation by a ligand such as **CAY10410**, PPARy forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key feature of **CAY10410** is its ability to activate PPARy in human B lymphocytes without inducing cell death, a characteristic that distinguishes it from some other PPARy ligands. Studies have shown that **CAY10410** does not inhibit the proliferation of Ramos cells or normal human B cells at concentrations up to 25 μ M. Similarly, it was found to be non-cytotoxic in human neuroblastoma SH-SY5Y cells at concentrations up to 25 μ M.

While specific IC $_{50}$ or EC $_{50}$ values for **CAY10410**'s activation of PPARy are not widely published, its potency is demonstrated by its ability to activate PPRE-luciferase reporter activity at a concentration of 1 μ M in B cells.



Signaling Pathway

CAY10410 exerts its biological effects through the activation of the PPARy signaling pathway. The binding of **CAY10410** to PPARy initiates a cascade of molecular events that ultimately lead to changes in gene expression.



Click to download full resolution via product page

Figure 1: CAY10410-mediated PPARy signaling pathway.

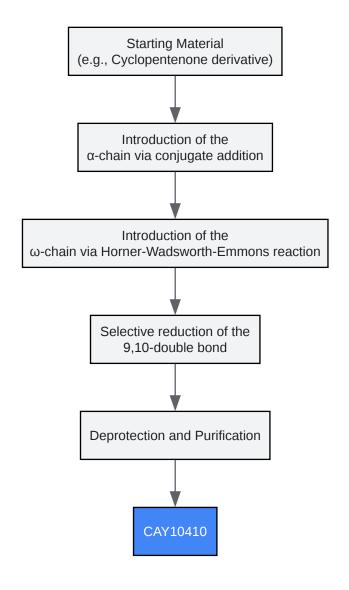
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **CAY10410** are not readily available in peer-reviewed literature. However, based on methodologies for similar compounds, the following outlines can serve as a guide for researchers.

Proposed Synthesis Workflow

The synthesis of **CAY10410** (9,10-dihydro-15-deoxy- Δ^{12} ,14-prostaglandin J₂) would likely follow a multi-step organic synthesis route, potentially adapted from the synthesis of 15-deoxy- Δ^{12} ,14-prostaglandin J₂.





Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for **CAY10410**.

PPARy Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the ability of a compound to activate PPARy.

Objective: To quantify the activation of PPARy by CAY10410 in a cell-based reporter assay.

Materials:

Mammalian cell line (e.g., HEK293T, HepG2)

Foundational & Exploratory

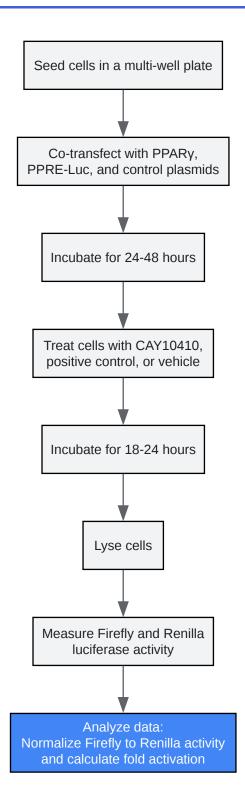




- Expression vector for human PPARy
- Reporter plasmid containing a luciferase gene under the control of a PPRE promoter (PPRE-Luc)
- Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
- Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
- Transfection reagent
- CAY10410
- Positive control (e.g., Rosiglitazone)
- Luciferase assay reagent
- Luminometer

Methodology:





Click to download full resolution via product page

Figure 3: Experimental workflow for a PPARy luciferase reporter assay.

Detailed Steps:



- Cell Seeding: Seed the chosen mammalian cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the PPARy expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
- Treatment: Replace the culture medium with fresh medium containing various concentrations
 of CAY10410, a known PPARy agonist as a positive control (e.g., Rosiglitazone), and a
 vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for an additional 18-24 hours.
- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. An EC₅₀ value can be determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of CAY10410 on cell viability.

Objective: To determine the cytotoxicity of **CAY10410** on a specific cell line.

Materials:

- Cell line of interest (e.g., Ramos, SH-SY5Y)
- Cell culture medium and supplements
- CAY10410



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a suitable density.
- Treatment: After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of CAY10410 and a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 48 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Conclusion

CAY10410 is a valuable research tool for investigating the roles of PPARy in health and disease. Its potency as a PPARy agonist, coupled with its favorable cytotoxicity profile, makes it a suitable candidate for in vitro and potentially in vivo studies. While detailed protocols for its synthesis and quantitative biological characterization are not extensively documented in publicly accessible sources, the established methodologies for similar prostaglandin analogs and PPARy agonists provide a solid foundation for researchers to design and execute their experiments. Further studies are warranted to fully elucidate the therapeutic potential of CAY10410.

• To cite this document: BenchChem. [In-Depth Technical Guide: CAY10410 (CAS 596104-94-8)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b593418#cay10410-cas-number-596104-94-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com